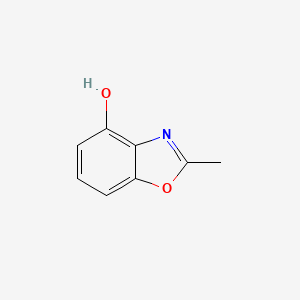

2-Methyl-1,3-benzoxazol-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYDNMUWIWSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323295 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51110-60-2 | |

| Record name | 51110-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,3 Benzoxazol 4 Ol and Its Analogs

Conventional Synthetic Routes to the Benzoxazole (B165842) Core

Traditional methods for synthesizing the benzoxazole nucleus have been well-established for decades. These routes often involve harsh reaction conditions but are effective and widely used.

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives

One of the most fundamental and long-standing methods for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction typically requires high temperatures and the presence of a strong acid catalyst, like polyphosphoric acid (PPA) or boric acid, to facilitate the dehydration and subsequent cyclization. The reaction proceeds through the formation of an intermediate o-hydroxy amide, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring.

While effective, these methods often suffer from drawbacks such as the use of corrosive acids, high reaction temperatures, and sometimes low yields for less reactive substrates.

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

| 2-Aminophenol (B121084) Derivative | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminophenol | Acetic Anhydride | Reflux | 2-Methylbenzoxazole (B1214174) | Not specified |

| 2-Aminophenol | Phenylacetic acid | PPA, 200-240 °C | 2-Benzylbenzoxazole | 52-89 |

Cyclization of Phenolic Schiff Base Intermediates under Oxidative Conditions

Another widely employed conventional strategy involves the oxidative cyclization of phenolic Schiff bases. These intermediates are readily prepared by the condensation of a 2-aminophenol with an aldehyde. The subsequent intramolecular cyclization is promoted by a variety of oxidizing agents. This two-step, one-pot approach offers a versatile route to a wide array of 2-aryl- and 2-alkylbenzoxazoles.

A range of oxidants has been successfully used, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate (B1210297), and pyridinium chlorochromate (PCC) supported on silica (B1680970) gel. nih.govresearchgate.netrsc.org The choice of oxidant can influence the reaction conditions and yields. For instance, the use of DDQ provides an efficient method for the synthesis of 2-arylbenzoxazoles.

Table 2: Oxidative Cyclization of Phenolic Schiff Bases

| 2-Aminophenol | Aldehyde | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | DDQ | Toluene | 92 |

| 2-Aminophenol | 4-Chlorobenzaldehyde | DDQ | Toluene | 94 |

| 2-Aminophenol | 4-Nitrobenzaldehyde | Mn(OAc)₃ | Toluene | 85 |

Approaches Involving o-Haloanilides

An alternative to methods starting from 2-aminophenols is the intramolecular cyclization of o-haloanilides. This approach involves the formation of a C-O bond via a transition metal-catalyzed cross-coupling reaction. Copper-catalyzed Ullmann-type reactions are commonly employed for this transformation. nih.gov

This strategy is advantageous as it utilizes readily available o-haloanilines as starting materials. The reaction involves an intramolecular C-O cross-coupling of the o-haloanilide, which is believed to proceed through an oxidative insertion/reductive elimination pathway. nih.gov Various ligands, such as 1,10-phenanthroline, can be used to accelerate the copper-catalyzed reaction. The reactivity of the o-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. nih.gov

Table 3: Copper-Catalyzed Cyclization of o-Haloanilides

| o-Haloanilide | Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-(2-bromophenyl)benzamide | CuI | 1,10-phenanthroline | Cs₂CO₃ | DME | 95 |

| N-(2-chlorophenyl)benzamide | CuI | 1,10-phenanthroline | Cs₂CO₃ | DME | 65 |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These modern strategies often fall under the umbrella of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Green Chemistry Protocols

Green chemistry principles are increasingly being applied to the synthesis of benzoxazoles, leading to the development of cleaner and more sustainable protocols.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of benzoxazoles, providing a greener alternative to traditional methods.

Several microwave-assisted protocols have been developed for the condensation of 2-aminophenols with carboxylic acids or aldehydes. These methods often employ environmentally friendly catalysts and can sometimes be performed under solvent-free conditions. For instance, the use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation provides an efficient and environmentally benign route for benzoxazole synthesis. researchgate.net Another green approach utilizes iodine as an oxidant under solvent-free microwave conditions for the condensation of 2-aminophenols with aldehydes.

Table 4: Microwave-Assisted Synthesis of Benzoxazoles

| Reactants | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | [CholineCl][oxalic acid], 120 °C | 15 min | 94 |

| 2-Amino-4-methylphenol, 4-Chlorobenzaldehyde | I₂, K₂CO₃, Solvent-free, 120 °C | 10 min | 90 |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, leading to enhanced reaction rates and often improved yields. The synthesis of benzoxazole derivatives can be significantly expedited using this methodology, with reactions that typically take several hours under conventional heating being completed in a matter of minutes.

For instance, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes can be efficiently carried out under solvent-free conditions using a magnetic nanoparticle-supported Lewis acidic ionic liquid as a catalyst under ultrasound irradiation. This green method offers the advantages of a faster reaction rate (typically around 30 minutes) and high product yields. Moreover, the catalyst can be easily recovered using an external magnet and reused for several cycles with only a slight decrease in its activity.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylbenzoxazole (B188899) | 30 | 90 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 30 | 85 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 30 | 88 |

| 4 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzoxazole | 30 | 87 |

| 5 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 30 | 82 |

| Note: This table represents the synthesis of 2-substituted benzoxazole analogs under ultrasound irradiation. |

Mechanochemical Reactions

Mechanochemical synthesis offers a solvent-free and environmentally benign alternative to traditional solution-phase chemistry. This technique employs mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. The absence of bulk solvents reduces waste and can lead to the formation of products that are difficult to obtain from solution.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. These solvents are typically formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, glycerol). DESs are characterized by their low melting points, negligible vapor pressure, high thermal stability, and biodegradability.

In the context of benzoxazole synthesis, DESs can act as both the solvent and the catalyst. For example, the synthesis of 2-arylbenzoxazoles has been achieved through the reaction of benzoxazoles with aromatic aldehydes using a deep eutectic solvent as a homogeneous catalyst. This method is notable for being solvent-free, proceeding under mild conditions, and providing high yields of the desired products in short reaction times. Furthermore, the DES can be easily recovered and reused without a significant loss of catalytic activity nih.gov.

| Entry | Aldehyde | HBD/HBA | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Choline Chloride/Urea | 80 | 2 | 95 |

| 2 | 4-Chlorobenzaldehyde | Choline Chloride/Urea | 80 | 2.5 | 92 |

| 3 | 4-Nitrobenzaldehyde | Choline Chloride/Urea | 80 | 3 | 90 |

| 4 | 4-Methylbenzaldehyde | Choline Chloride/Glycerol | 80 | 2 | 94 |

| 5 | 4-Methoxybenzaldehyde | Choline Chloride/Glycerol | 80 | 2.5 | 91 |

| Note: This table illustrates the synthesis of 2-arylbenzoxazole analogs using Deep Eutectic Solvents. |

Polyethylene Glycol (PEG) Mediated Syntheses

Polyethylene glycol (PEG) is a non-toxic, biodegradable, and inexpensive polymer that has found wide application as a reaction medium in organic synthesis. Its ability to dissolve a wide range of organic compounds and inorganic reagents, coupled with its thermal stability and recyclability, makes it an attractive green solvent.

PEG can be used as a medium for the synthesis of various heterocyclic compounds. While specific data on the PEG-mediated synthesis of 2-Methyl-1,3-benzoxazol-4-ol is limited, the synthesis of related benzoxazole derivatives has been reported. For instance, the condensation of o-aminophenols with aldehydes or carboxylic acids can be efficiently carried out in PEG. The reaction often proceeds under neutral conditions, and the product can be easily isolated by simple filtration after the addition of water, with the aqueous PEG solution being recyclable.

Metal-Catalyzed and Nanocatalyzed Approaches

Palladium Complex Catalysis for Benzoxazole Core Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in the synthesis of the benzoxazole core. These methods often offer high efficiency and broad substrate scope.

One approach involves the sequential C-N and C-O bond formation in a one-pot reaction. For example, the synthesis of oxazole derivatives can be achieved from simple amides and ketones via a palladium-catalyzed sp2 C-H activation pathway organic-chemistry.org. This strategy utilizes palladium acetate as the catalyst, an oxidant, and a promoter to afford the desired products in moderate to excellent yields organic-chemistry.org. While this example is for oxazoles, similar principles can be applied to the intramolecular cyclization of appropriately substituted anilines to form benzoxazoles.

| Catalyst | Oxidant | Promoter | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | K₂S₂O₈ | CuBr₂ | Dioxane | 100 | up to 86 |

| Note: This table shows representative conditions for palladium-catalyzed oxazole synthesis, adaptable for benzoxazoles. |

Iron-Catalyzed Hydrogen Transfer Strategies

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions often proceed via hydrogen transfer mechanisms, providing a green alternative to traditional redox processes.

The synthesis of benzoxazoles can be achieved through iron-catalyzed hydrogen transfer reactions. One such strategy involves the reductive cyclization of o-nitrophenols with alcohols. In this process, the alcohol serves as both the alkylating agent and the reductant, and the reaction proceeds through a cascade of oxidation of the alcohol, condensation with the in situ generated o-aminophenol, and subsequent cyclization. This method is highly atom-economical as it avoids the use of external reducing agents.

Another iron-catalyzed approach is the intramolecular O-arylation of 2-haloanilides nih.gov. This method utilizes an inexpensive and environmentally friendly iron(III) chloride catalyst in combination with a ligand to effect the cyclization and formation of the benzoxazole ring nih.gov.

| Iron Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| FeCl₃ | TMHD | K₂CO₃ | Toluene | 120 |

| Fe(OTf)₃ | dppf | NaOtBu | Dioxane | 110 |

| Note: This table presents typical components for iron-catalyzed benzoxazole synthesis. |

Cascade and One-Pot Multicomponent Reactions

A metal-free cascade transformation has been developed for the synthesis of benzoxazole derivatives from benzoquinone cores, specifically from the natural product geldanamycin. nih.govnih.gov This method involves a reductive heterocyclization of the benzoquinone ansamycin core under relatively mild conditions. nih.gov

The reaction is proposed to proceed through a deprotonation of an amine group, followed by tautomerization to form a conjugated diaryl system, which then allows for the total reduction of the quinone and subsequent cyclization to the benzoxazole ring. nih.gov The rate of this transformation is influenced by the nature of substituents on the amine reactant and the strength of the base used. nih.govnih.gov This atom-economic approach allows for the functionalization of the resulting benzoxazole antibiotics. nih.govnih.gov

Key Research Findings:

Starting Material: Geldanamycin (a benzoquinone ansamycin).

Reaction: Metal-free cascade reductive heterocyclization. nih.gov

Conditions: Aprotic solvents, room or lower temperatures, organic base. nih.gov

Significance: Provides a route to novel benzoxazole ansamycin antibiotics. nih.govnih.gov

An efficient one-pot, multicomponent coupling reaction for the synthesis of 2-substituted benzoxazoles has been developed utilizing catechols, benzyl (B1604629) alcohols or benzyl methyl ethers, and ammonium acetate. nih.gov This reaction is effectively catalyzed by an Iron(III) catalyst system, such as Fe(NO₃)₃·9H₂O, in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an additive. nih.govacs.org

The reaction proceeds under aerobic conditions and demonstrates a broad substrate scope, accommodating both electron-rich and electron-poor benzyl alcohols, as well as heterocyclic and non-benzylic substrates. nih.gov This methodology provides good to excellent yields of the corresponding benzoxazole derivatives and is scalable, making it a practical alternative for the synthesis of this important class of heterocycles. nih.govacs.org

Table 3: Iron-Catalyzed One-Pot Synthesis of Benzoxazoles Reaction Conditions: Catechol (1.0 mmol), Alcohol/Ether (1.0 mmol), Ammonium Acetate (1.0 mmol), Fe(NO₃)₃·9H₂O (15 mol %), DDQ (5 mol %), DCE (3.0 mL), Open Air. acs.org

| Entry | Alcohol/Ether | Catechol | Product | Yield (%) |

| 1 | Benzyl alcohol | Catechol | 2-Phenylbenzoxazole | 86 |

| 2 | 4-Methylbenzyl alcohol | Catechol | 2-(p-Tolyl)benzoxazole | 92 |

| 3 | 4-Methoxybenzyl alcohol | Catechol | 2-(4-Methoxyphenyl)benzoxazole | 95 |

| 4 | 4-Chlorobenzyl alcohol | Catechol | 2-(4-Chlorophenyl)benzoxazole | 80 |

| 5 | Thiophen-2-ylmethanol | Catechol | 2-(Thiophen-2-yl)benzoxazole | 85 |

| 6 | 1-Naphthalenemethanol | Catechol | 2-(Naphthalen-1-yl)benzoxazole | 77 |

Triflic Anhydride (Tf₂O)-Promoted Electrophilic Activation of Tertiary Amides

A robust method for the synthesis of 2-substituted benzoxazoles, which are structural analogs of this compound, involves the use of triflic anhydride (Tf₂O) to activate tertiary amides. mdpi.comnih.gov This approach facilitates a cascade reaction with 2-aminophenols to construct the benzoxazole core. mdpi.com The reaction mechanism proceeds through several key steps:

Electrophilic Activation: Triflic anhydride activates the carbonyl group of the tertiary amide, forming a highly reactive intermediate.

Nucleophilic Addition: A 2-aminophenol derivative then acts as a nucleophile, attacking the activated carbonyl carbon.

Intramolecular Cyclization and Elimination: Subsequent intramolecular cyclization and elimination steps lead to the formation of the final 2-substituted benzoxazole product. mdpi.comnih.gov

This synthetic strategy is noted for its simplicity, mild reaction conditions, and effectiveness. mdpi.com The versatility of this method is highlighted by its tolerance for a wide range of functional groups on both the tertiary amide and the 2-aminophenol substrates, allowing for the creation of a diverse library of functionalized benzoxazole derivatives. nih.govresearchgate.net The reaction is typically carried out in the presence of 2-Fluoropyridine (2-F-Pyr) in a solvent such as dichloromethane (DCM) at room temperature. mdpi.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Activating Agent | Triflic Anhydride (Tf₂O) | mdpi.com |

| Base | 2-Fluoropyridine (2-F-Pyr) | researchgate.net |

| Solvent | Dichloromethane (DCM) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | Approximately 1 hour | researchgate.net |

Specific Preparative Routes Involving this compound

Utilization as a Precursor in Complex Molecule Synthesis

The benzoxazole scaffold is a significant structural motif found in natural products and is frequently used as a foundational building block in medicinal chemistry to create ligands that target various enzymes and receptors. nih.gov While specific examples detailing the use of this compound in the synthesis of radioligands are not extensively documented in readily available literature, its analogs, such as methyl-1,3-benzoxazole-2-carboxylate, serve as crucial synthetic intermediates for a range of pharmacologically active agents. nih.gov These agents have demonstrated activities including anti-microbial and neuro-anti-inflammatory effects. nih.gov The inherent reactivity of the benzoxazole core makes it a valuable precursor for developing more complex molecules with potential therapeutic applications.

Synthesis of Phosphinate Derivatives from this compound

This compound can be directly utilized as a reactant in the synthesis of phosphinate derivatives. Specifically, the compound 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate (B8688654) has been synthesized from this compound. nih.govresearchgate.net

The synthesis is achieved by reacting this compound with diphenylphosphine (B32561) chloride in a solution of dry tetrahydrofuran (THF) and triethylamine (Et₃N). nih.gov The reaction is initiated at a low temperature of 233 K (-40 °C). nih.govresearchgate.net After the addition of the reactants, the mixture is gradually warmed to room temperature and stirred overnight. nih.gov The final product is isolated as a white solid after purification via column chromatography, with a reported yield of 60%. nih.gov This reaction demonstrates a practical route for attaching a diphenylphosphinate group to the benzoxazole core, starting directly from the hydroxylated precursor. nih.govresearchgate.net

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Diphenylphosphine chloride, Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 233 K (-40 °C) to Room Temp. | 60% | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triflic Anhydride (Tf₂O) |

| 2-Fluoropyridine (2-F-Pyr) |

| Dichloromethane (DCM) |

| methyl-1,3-benzoxazole-2-carboxylate |

| 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate |

| Diphenylphosphine chloride |

| Tetrahydrofuran (THF) |

| Triethylamine (Et₃N) |

Reaction Mechanism Elucidation in Benzoxazole Synthesis and Transformations

Mechanistic Pathways of Cyclization Reactions

The formation of the benzoxazole (B165842) ring system predominantly occurs through the condensation of an o-aminophenol with a carbonyl-containing compound, followed by a cyclization and dehydration/aromatization step. For the synthesis of 2-Methyl-1,3-benzoxazol-4-ol, this typically involves the reaction of an aminophenol derivative with a source of the methyl-substituted carbon at the 2-position.

A common method involves the reaction of 2-aminophenols with compounds like aldehydes, ketones, carboxylic acids, or their derivatives. researchgate.netajchem-a.com The initial step is the formation of a Schiff base (imine) or an amide intermediate, which then undergoes intramolecular nucleophilic attack of the hydroxyl group onto the imine or amide carbon, leading to a heterocyclic intermediate. Subsequent elimination of water yields the final benzoxazole product. rsc.org The reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, can significantly influence the reaction rate and yield. ajchem-a.comacs.org For instance, Brønsted acidic ionic liquid gels have been shown to be effective catalysts for the condensation and aromatization of 2-aminophenols and aldehydes under solvent-free conditions. rsc.orgacs.org

Alternative pathways include the reaction of 2-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org The synthesis of 2-aminobenzoxazoles can be achieved through the reaction of o-aminophenol with N-cyariothioformamides (NCTS) in the presence of a Lewis acid like BF₃·Et₂O. The proposed mechanism involves the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group and subsequent cyclization. acs.org

Role of Cooperative Effects and Secondary Orbital Interactions

Recent studies have highlighted the importance of cooperative effects and secondary orbital interactions in certain benzoxazole syntheses. researchgate.net While not extensively detailed specifically for this compound, mechanistic investigations into related benzoxazole syntheses have confirmed the role of these effects in facilitating steps like Grob-type fragmentation, while ruling out the involvement of radical intermediates in the catalytic cycle. researchgate.net These non-covalent interactions can stabilize transition states and influence the stereochemical outcome of the reaction. For example, in the formation of 1,3-benzoxazol-2(3H)-ylidenes, the pronounced stabilization of the E stereoisomer is attributed to intramolecular hydrogen bonding, a type of secondary interaction. scielo.br Natural bond orbital (NBO) analysis has been used to evaluate donor-acceptor interactions that govern the stability of different conformers, revealing that while one isomer might be sterically disfavored, it can be significantly stabilized by electron delocalization through interactions like nO → σ*NH. scielo.br

Oxidative Coupling and C-H Arylation Mechanisms

Oxidative coupling reactions provide an alternative and atom-economical route to benzoxazoles. These methods often involve the direct C-H functionalization of a pre-formed benzoxazole ring or the oxidative cyclization of a suitable precursor.

Palladium-catalyzed direct C-H arylation of benzoxazoles with aryl chlorides has been demonstrated, allowing for the introduction of aryl groups at the 2-position. organic-chemistry.org This type of reaction typically proceeds through a catalytic cycle involving C-H activation, oxidative addition of the aryl halide to the palladium catalyst, and reductive elimination to form the C-C bond and regenerate the catalyst. snnu.edu.cn Similarly, copper-catalyzed direct alkylation of benzoxazoles with non-activated secondary alkyl halides has also been reported. organic-chemistry.org

Another approach is the oxidative cyclization of phenolic Schiff bases. researchgate.net In this method, a Schiff base formed from an o-aminophenol and an aldehyde is oxidized to promote the intramolecular C-O bond formation, leading to the benzoxazole ring. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a common oxidant used for this purpose. researchgate.net The mechanism is believed to involve the oxidation of the phenolic hydroxyl group, followed by intramolecular cyclization.

Furthermore, intramolecular O-arylation of o-halobenzanilides, catalyzed by copper, offers a pathway to 2-arylbenzoxazoles. researchgate.net The proposed mechanism for this reaction involves an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold, with oxidative addition being the rate-determining step. organic-chemistry.org

Tautomerization and Proton Transfer Phenomena in Benzoxazole Formation

Tautomerism is a key phenomenon in the chemistry of certain benzoxazole derivatives, particularly those with substituents that can participate in proton transfer. For instance, 2-heteroatom-substituted benzoxazoles can exist in tautomeric forms, such as the benzoxazol-2(3H)-one and its corresponding hydroxy-benzoxazole tautomer. ijpbs.com X-ray analysis has shown that in the solid state, compounds like benzoxazol-2(3H)-one exist with an exocyclic double bond. ijpbs.com

Excited-state intramolecular proton transfer (ESIPT) is a well-studied phenomenon in hydroxyphenyl benzoxazole derivatives. aip.orgepa.govacs.org Upon photoexcitation, an intramolecularly hydrogen-bonded proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, forming a keto-tautomer. acs.org This process is often extremely fast, occurring on the femtosecond timescale. acs.org The resulting excited keto tautomer can then relax to its ground state, which may be followed by a reverse proton transfer to regenerate the initial enol form. The lifetime of the keto tautomer can be highly dependent on the solvent environment. acs.orgmpg.de In dry, inert solvents, the trans-keto tautomer can be relatively long-lived, while traces of water can catalyze the re-enolization process, drastically shortening its lifetime. epa.govmpg.de

In the biosynthesis of the benzoxazole-containing natural product nataxazole, an enzymatic mechanism involving proton shuttling has been proposed. nih.gov A hemiorthoamide intermediate is formed from an unstable ester, and the enzyme facilitates the elimination of water by controlling proton transfer, leading to the formation of the benzoxazole ring and avoiding the formation of a shunt amide product. nih.gov

Investigation of Intermediate Species and Catalytic Cycles

Elucidating the intermediates and catalytic cycles in benzoxazole synthesis is crucial for optimizing reaction conditions and developing new catalysts. Various experimental and computational techniques are employed for this purpose.

In the iodine(III)-mediated synthesis of benzoxazoles from imines, control experiments and DFT calculations have been used to propose a plausible reaction pathway. researchgate.net One proposed mechanism involves a single-electron transfer (SET) from the arene to the hypervalent iodine reagent, forming radical cation intermediates. researchgate.net However, radical inhibition tests have provided evidence against a pathway involving benzyl (B1604629) radicals in certain cases. An alternative pathway involves the initial reaction of the nucleophilic phenolic oxygen with the iodine(III) reagent to form an aryloxy-λ³-iodane intermediate. researchgate.net

In metal-catalyzed reactions, the identification of the active catalytic species and the intermediates in the catalytic cycle is a key area of research. For example, in the nickel(II)-catalyzed synthesis of 2-aryl benzoxazoles, an intramolecular cyclization of an intermediate formed from 2-aminophenol (B121084) and an aromatic aldehyde is proposed. rsc.org Similarly, in palladium-catalyzed reactions, intermediates involving the metal center coordinated to the reactants are central to the catalytic cycle. rsc.org The development of catalysts like Fe₃O₄@SiO₂-SO₃H nanoparticles has provided efficient and recyclable systems for benzoxazole synthesis, and understanding their catalytic cycle is important for their further application. ajchem-a.com

The biosynthesis of benzoxazoles also involves specific intermediates. In the nataxazole pathway, a tetrahedral hemiorthoamide is a key intermediate that is stabilized by the enzyme, which then guides the reaction towards benzoxazole formation through controlled proton transfer. nih.gov

Stereochemical and Regiochemical Control in Benzoxazole Synthesis

Controlling stereochemistry and regiochemistry is a significant challenge in the synthesis of substituted benzoxazoles. The substitution pattern on the starting materials and the reaction conditions can have a profound impact on the final product.

In the synthesis of 1,3-benzoxazol-2(3H)-ylidenes via double vinylic substitution, the E stereoisomer was observed as the exclusive product. scielo.br Theoretical studies indicated that this high stereoselectivity is due to the greater thermodynamic stability of the E isomer, which is stabilized by an intramolecular hydrogen bond. scielo.br This suggests that the thermodynamic product is also the kinetic product in this case.

Regioselectivity becomes important when using substituted 2-aminophenols. The position of substituents on the aminophenol ring will determine the final substitution pattern of the benzoxazole product. For example, the synthesis of 2-methyl-6-nitrobenzo[d]oxazol-4-ol (B8713884) involves the nitration of a suitable precursor, where the position of the nitro group is directed by the existing substituents on the aromatic ring. evitachem.com

In direct C-H functionalization reactions, regioselectivity is a key issue. For instance, in the palladium-catalyzed oxidative olefination of N-protected 2-pyridones, the position of substitution (3- or 5-position) was found to be controlled by the substituents already present on the pyridone ring. snnu.edu.cn While this example is not a benzoxazole, it illustrates the principles of regiocontrol in C-H activation reactions that are also applicable to benzoxazole synthesis. The synthesis of specifically substituted benzoxazoles like this compound requires careful selection of starting materials and reaction conditions to ensure the desired regiochemical outcome. nih.gov

Synthesis of Derivatives and Structural Diversification Strategies

Functionalization at the Benzoxazole (B165842) Core (C2, C4, C5, C6, C7 Positions)

The ability to selectively introduce functional groups at various positions on the 2-Methyl-1,3-benzoxazol-4-ol core is fundamental to creating a wide array of derivatives. The C2, C4, C5, C6, and C7 positions all offer opportunities for chemical modification.

The C2-methyl group can be a site for functionalization, although direct C-H activation at this position can be challenging. mdpi.com Alternatively, the entire 2-substituent can be varied by selecting different starting materials during the initial cyclization to form the benzoxazole ring. mdpi.com

The C4-hydroxyl group is a key functional handle. For instance, it can be reacted with reagents like diphenylphosphine (B32561) chloride to form phosphinate derivatives. researchgate.net This hydroxyl group significantly influences the electronic properties of the benzene (B151609) ring, directing electrophilic substitutions.

The C5, C6, and C7 positions on the benzenoid ring are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the fused oxazole (B20620) ring and the C4-hydroxyl group. For example, iron(III) chloride has been used to achieve para-selective C-H chlorination, leading to C5-chloro and C5,C7-dichloro substituted 2-arylbenzoxazoles. researchgate.net Furthermore, transition metal-catalyzed reactions, such as those using ruthenium or rhodium, can achieve selective halogenation at the C7 position. researchgate.net Iridium-catalyzed borylation is another powerful technique that can introduce boryl groups at the C5 or C4 and C6 positions, which can then be further functionalized. smolecule.com

Table 1: Examples of Functionalization Reactions on the Benzoxazole Core

| Position(s) | Reaction Type | Reagents/Catalyst | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C4 | Phosphinylation | Diphenylphosphine chloride, Et3N | -OP(O)(Ph)2 | researchgate.net |

| C5 | Chlorination | FeCl3 | -Cl | researchgate.net |

| C5, C7 | Dichlorination | FeCl3 | -Cl | researchgate.net |

| C7 | Halogenation | Ru or Rh catalyst, N-halosuccinimide | -Cl, -Br, -I | researchgate.net |

| C5 | Borylation | Iridium catalyst | -B(OR)2 | smolecule.com |

Introduction of Diverse Substituents via Modular Synthesis

Modular synthesis provides an efficient pathway to generate libraries of related compounds by combining different building blocks. This approach is highly valuable for exploring structure-activity relationships. For this compound derivatives, modularity can be introduced by varying the components used in the initial benzoxazole synthesis.

One of the most common methods for synthesizing 2-substituted benzoxazoles is the cyclization of 2-aminophenols with various precursors. mdpi.com By using a range of carboxylic acids, aldehydes, or their derivatives, a wide variety of substituents can be installed at the C2 position from the outset. For example, the condensation of 2-aminoresorcinol (B1266104) hydrochloride (a precursor to the 4-hydroxybenzoxazole core) with different acids or amides allows for the introduction of diverse groups at C2. core.ac.uk

Modern synthetic methods have further expanded the scope of modular synthesis. Palladium-catalyzed aminocarbonylation, for instance, allows for the one-pot synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides using 2-aminophenols as nucleophiles. organic-chemistry.org This method demonstrates high functional group tolerance. smolecule.com

Design and Synthesis of Substituted this compound Analogs

The rational design and synthesis of specific analogs of this compound are often driven by a particular application, such as the development of new therapeutic agents. For example, a series of benzoxazole analogs were designed and synthesized to act as inhibitors for Aurora B kinase, a protein involved in cell division. nih.gov In this study, structure-activity relationship investigations revealed that factors like the length of a linker, the position of substituents (regiochemistry), and the presence of halogen atoms significantly impact the inhibitory potency of the compounds. nih.gov

Another example involves the synthesis of novel benzoxazole derivatives incorporating a 1,2,3-triazole ring through a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. bohrium.com This "click chemistry" approach allows for the efficient linking of the benzoxazole moiety to other chemical entities, creating complex and functionally diverse analogs. bohrium.com

Strategies for Building Complex Benzoxazole-Containing Architectures

Beyond simple substitution, the this compound scaffold can be incorporated into more complex molecular structures, including fused ring systems and macromolecular assemblies.

Fused Ring Systems and Polycyclic Derivatives

The benzoxazole core can be annulated with additional rings to create polycyclic aromatic and heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general principles of benzoxazole chemistry suggest possibilities for such transformations. Reactions that form new rings, such as intramolecular cyclizations or cycloadditions involving functional groups on the benzoxazole core, could lead to the formation of fused systems. The synthesis of polycyclic aromatic compounds containing a benzoxazole moiety is an active area of research. nih.gov

Benzoxazole-Based Molecular Machines and Overcrowded Alkenes

A fascinating application of benzoxazole derivatives is their incorporation into molecular machines. Specifically, bis(benzoxazole)-based overcrowded alkenes have been studied as light-driven rotary molecular motors. acs.orgresearchgate.netdiva-portal.org These molecules consist of a stator and a rotator connected by a central carbon-carbon double bond. acs.org The benzoxazole moieties can influence the dynamic behavior of these motors, giving rise to different stable conformers through single-bond rotations. acs.orgresearchgate.netdiva-portal.org The photochemical E-Z isomerization of the central double bond drives the rotational motion. acs.orgresearchgate.netdiva-portal.org Understanding the interplay between the rotational and conformational changes is crucial for designing more complex molecular machinery. acs.orgresearchgate.netdiva-portal.org

Table 2: Components of a Benzoxazole-Based Molecular Motor

| Component | Function | Key Feature | Reference |

|---|---|---|---|

| Overcrowded Alkene | Forms the core rotary unit (stator and rotator) | Central C=C double bond allows for photochemical E-Z isomerization | acs.orgresearchgate.net |

| Bis(benzoxazole) Ligand | Influences conformational states and can coordinate with metals | Allows for multiple stable and metastable conformers | acs.orgresearchgate.netdiva-portal.org |

| Metal Ions (optional) | Can "lock" the conformation to achieve well-defined motor function | Coordination to the benzoxazole ligand | acs.org |

Benzoxazole-Based Amides and Sulfonamides

The introduction of amide and sulfonamide functionalities is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. A series of benzoxazole-based amides and sulfonamides have been synthesized and evaluated for their biological activities. nih.gov These compounds can be prepared by coupling an amino-substituted benzoxazole with a carboxylic acid or a sulfonic acid chloride, or by reacting a benzoxazole with a suitable sulfonamide precursor. derpharmachemica.comnih.govderpharmachemica.comgoogle.comresearchgate.net For instance, 4-amino-N-[1,3-benzoxazole-2-yl]benzene sulfonamides have been synthesized and characterized. derpharmachemica.comderpharmachemica.comresearchgate.net The synthesis often involves multi-step sequences starting from precursors like 2-aminophenol (B121084). vignan.ac.in These derivatives showcase the versatility of the benzoxazole scaffold in creating compounds with potential therapeutic applications. nih.gov

Benzoxazole-2-thiol Derivatives

A significant route for structural diversification of the benzoxazole core involves the introduction of a thiol group at the 2-position, creating benzoxazole-2-thiol (also known as 2-mercaptobenzoxazole). While direct conversion from 2-substituted benzoxazoles is not the common route, the synthesis of this key intermediate from 2-aminophenol is a well-established strategy. This intermediate is a cornerstone for a wide array of derivatives. rsc.org

The typical synthesis involves the reaction of a 2-aminophenol with a carbon-sulfur reagent like carbon disulfide (CS₂) or potassium ethyl xanthate. rsc.orgvignan.ac.in For instance, the reaction of 2-aminophenol with thiourea (B124793) at elevated temperatures (200 °C) can produce benzoxazole-2-thiol. rsc.org This thiol can then undergo various S-alkylation or S-acylation reactions to yield a diverse library of compounds.

One powerful method for further diversification is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.govacs.org This rearrangement has been effectively used to convert benzoxazole-2-thiol derivatives into N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net The process typically begins with the S-alkylation of benzoxazole-2-thiol with a reagent like a 2-chloro-N-arylacetamide. researchgate.net The resulting thioether intermediate then rearranges under basic conditions to form the N-aryl-2-aminobenzoxazole product. researchgate.net This method is notable for its operational simplicity and for proceeding without the need for a transition metal catalyst. researchgate.net

The reactivity of benzoxazole-2-thiol allows for the synthesis of various derivatives through substitution at the thiol group. acs.org For example, reaction with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate (K₂CO₃) yields (1,3-benzoxazol-2-ylsulfanyl)acetonitrile. vignan.ac.in This product can be further elaborated, for instance, by reaction with hydroxylamine (B1172632) hydrochloride to create N'-hydroxyethanimidamide derivatives, which serve as precursors for linking the benzoxazole core to other heterocyclic systems like 1,2,4-oxadiazoles. vignan.ac.in

The following table summarizes various synthetic strategies starting from benzoxazole-2-thiol to produce diverse derivatives.

| Reactant(s) | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Benzoxazole-2-thiol, 2-Chloro-N-arylacetamides | KOH, DMF, Room Temperature | N-Aryl-2-aminobenzoxazoles (via Smiles Rearrangement) | Moderate to Good | researchgate.net |

| Benzoxazole-2-thiol, Chloroacetyl chloride, Various amines | Base (e.g., Cs₂CO₃, Et₃N), Toluene, 110 °C | N-Substituted 2-aminobenzoxazoles (One-pot via Smiles Rearrangement) | Up to 78% | acs.org |

| Benzoxazole-2-thiol, 3-Bromopropylamine HBr | K₂CO₃, DMF, 70 °C | N-(3-aminopropyl)benzo[d]oxazol-2-amine | Not specified | nih.govacs.org |

| Benzoxazole-2-thiol, Chloroacetonitrile | K₂CO₃, DMF | (1,3-Benzoxazol-2-ylsulfanyl)acetonitrile | Excellent | vignan.ac.in |

| Benzoxazole-2-thiol, Methyl chloroacetate | Methanol (B129727), Reflux, 6 h | Benzoxazole methyl ester derivative | Not specified | rsc.org |

Ring-Opening Reactions of Benzoxazole Intermediates

The benzoxazole ring, while aromatic and generally stable, can undergo ring-opening reactions under specific conditions. These reactions are significant as they can provide access to functionalized 2-aminophenol derivatives, which are valuable synthetic intermediates themselves.

One of the primary methods for cleaving the benzoxazole ring is through hydrolysis under harsh conditions. For example, a 2-methyl-benzoxazole derivative, when heated in a mixture of ethanol (B145695) and concentrated hydrochloric acid, undergoes ring opening to yield the corresponding 2-aminophenol. frontiersin.org This reaction effectively reverses the cyclization process used to form the benzoxazole ring.

The following table summarizes representative ring-opening reactions for benzoxazole intermediates.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Methyl-5-((5-(2,2,2-trifluoroethoxy) pyridin-2-yl)methoxy)benzo[d]oxazole | Concentrated HCl, Ethanol, 70 °C, 16 h | 2-Amino-4-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl) methoxy)phenol | Acid-catalyzed hydrolysis | frontiersin.org |

| 1,3-Benzoxazole | UV irradiation (λ = 233 nm), Cryogenic Argon Matrix | 2-Isocyanophenol | Photochemical Ring-Opening/Isomerization | uc.pt |

Coordination Chemistry of Benzoxazole Ligands

Metal Complexation Studies with Benzoxazole (B165842) Derivatives

The coordination of benzoxazole derivatives with a variety of metal ions has been extensively studied. These studies have revealed that the benzoxazole core can act as a versatile ligand, forming stable complexes with numerous transition metals. iiarjournals.orgnih.gov

Research has demonstrated the synthesis and characterization of metal complexes involving benzoxazole derivatives with ions such as zinc(II), copper(II), nickel(II), cobalt(II), cadmium(II), palladium(II), and iron(II)/(III). iiarjournals.orgnih.govasianpubs.org For instance, 2-(2'-hydroxyphenyl)benzoxazole has been shown to form complexes with Zn(II), Co(II), Ni(II), and Cd(II), as well as with magnesium(II) and iron(II). asianpubs.org Similarly, 2-trifluoroacetonylbenzoxazole has been utilized to create complexes with Cu(II), Zn(II), Ni(II), Ag(I), Mg(II), and Pd(II). iiarjournals.orgnih.gov

The formation of these complexes is often confirmed through techniques like high-resolution mass spectrometry (HRMS), which has been used to screen the formation of coordination complexes of phosphonated benzoxazoles with M2+ and M3+ metal cations in solution. thieme-connect.com The resulting metal complexes often exhibit distinct properties compared to the free ligands, including enhanced biological activity and altered spectroscopic characteristics. nih.govresearchgate.net For example, metal complexes of 2-trifluoroacetonylbenzoxazole have shown more pronounced antibacterial activity than the ligands alone. nih.gov

| Benzoxazole Derivative | Coordinating Metal Ions | Reference |

|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole | Zn(II), Co(II), Ni(II), Cd(II), Mg(II), Fe(II) | asianpubs.org |

| 2-trifluoroacetonylbenzoxazole | Cu(II), Zn(II), Ni(II), Ag(I), Mg(II), Pd(II) | iiarjournals.orgnih.gov |

| Phosphonated benzoxazoles | M(II) and M(III) cations | thieme-connect.com |

| Benzoxazole-2-thione | Co(II), Ni(II) | cdnsciencepub.comcdnsciencepub.com |

| 4-hydroxybenzoxazoles | Pd(II) | core.ac.uk |

Ligand Design and Denticity Considerations for the Benzoxazole Core

The design of benzoxazole-based ligands plays a crucial role in determining the properties and structure of the resulting metal complexes. By modifying the substituents on the benzoxazole core, researchers can tune the ligand's denticity (the number of donor atoms that can bind to a central metal atom) and its electronic and steric properties. thieme-connect.comrsc.org

For example, the introduction of a phosphonate (B1237965) function at the C-4 and C-7 positions of the benzoxazole ring has been explored to enhance complexation properties. thieme-connect.com Similarly, functionalizing the C-2 position with different alkyl chains can also influence the ligand's coordination behavior. thieme-connect.com The denticity of the ligand is a key consideration. For instance, 2-trifluoroacetonylbenzoxazole can act as a bidentate ligand, forming a stable six-membered ring with a metal ion like Zn(II) in a 2:1 ligand-to-metal ratio. nih.gov

The planarity and hydrophobicity of the benzoxazole system are also important factors in ligand design, particularly for applications involving interactions with biological macromolecules like DNA. iiarjournals.org The ability of the benzoxazole moiety to mimic the purine (B94841) nucleus has been cited as a desirable feature in the design of ligands for anticancer agents. iiarjournals.org Furthermore, functionalizing the phenol (B47542) group of 4-hydroxybenzoxazoles can introduce different donor atoms (N, P, O), potentially leading to hemilabile ligands with interesting catalytic properties. core.ac.uk

Spectroscopic and Computational Analysis of Metal-Benzoxazole Complexes

A variety of spectroscopic techniques are employed to characterize the structure and bonding of metal-benzoxazole complexes. Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the coordination of the ligand to the metal center. asianpubs.orgbohrium.comindianjournal.net

IR spectroscopy can reveal shifts in the vibrational frequencies of functional groups upon complexation, providing evidence of coordination. bohrium.comindianjournal.net For instance, in metal complexes of 2-(2'-hydroxyphenyl)benzoxazole, changes in the IR spectra are consistent with the coordination of the ligand to the metal. asianpubs.org Similarly, for complexes of benzoxazole-2-thione with cobalt(II) and nickel(II) halides, IR and far-IR spectra have been used to ascertain the nature of bonding, indicating that the ligand behaves as a monodentate N-bonded species. cdnsciencepub.comcdnsciencepub.com

Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can be used to determine the coordination geometry. For example, the electronic spectra of cobalt(II) and nickel(II) complexes with benzoxazole-2-thione suggest a tetrahedral geometry. cdnsciencepub.comcdnsciencepub.com The ligand field parameters, such as Dq and B', calculated from these spectra offer insights into the strength of the metal-ligand bond and the degree of covalency. cdnsciencepub.com

Computational studies, including Density Functional Theory (DFT) calculations, have become increasingly important in understanding the structure, bonding, and dynamic behavior of these complexes. acs.orgnih.gov DFT calculations have been used to predict the relative speed of rotation in molecular motors based on bis(benzoxazole) ligands and to study their photochemical and thermal isomerization behavior. acs.org These computational methods can also be used to describe the detailed structures and electronic absorption spectra of the ligands and their complexes. nih.gov

| Complex | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| [Co(benzoxazole-2-thione)₂X₂] (X=Cl, Br, I) | Electronic Spectra | Tetrahedral geometry, ligand field parameters calculated. | cdnsciencepub.com |

| [Ni(benzoxazole-2-thione)₂X₂] (X=Cl, I) | Electronic Spectra | Tetrahedral geometry, N-bonded ligand. | cdnsciencepub.com |

| Mg(II) complex of 2-(2'-hydroxyphenyl)benzoxazole | UV, IR | Data consistent with complex formation. | asianpubs.org |

| Fe(II) complex of 2-(2'-hydroxyphenyl)benzoxazole | UV, IR | Data consistent with complex formation. | asianpubs.org |

Role of 2-Methyl-1,3-benzoxazol-4-ol as a Ligand in Metal Coordination

While the broader class of benzoxazole derivatives has been extensively studied as ligands, specific research on the coordination chemistry of this compound is less documented in the provided search results. However, studies on related 4-hydroxybenzoxazole ligands provide strong indications of its potential as a coordinating agent.

Research on a series of 4-hydroxybenzoxazoles, which includes structures similar to this compound, has shown that they can form coordination compounds with Pd(II) salts. core.ac.uk Single crystal X-ray diffraction analysis of these complexes revealed different coordination modes depending on the specific ligand and the palladium salt used. core.ac.uk For instance, the crystal structure of Bis(this compound-κN)dichloropalladium(II) has been determined, confirming the coordination of the this compound ligand to the palladium center through the nitrogen atom. core.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1,3-benzoxazol-4-ol and its derivatives in academic research?

- Methodology : A common method involves reacting this compound with diphenylphosphine chloride in dry tetrahydrofuran (THF) at 233 K (-40°C) using triethylamine as a base. The reaction mixture is stirred overnight, purified via column chromatography (SiO₂, ethyl acetate/petroleum ether), and crystallized by slow diffusion of petroleum ether into dichloromethane (60% yield) . Alternative routes include refluxing with aryl acids under solvent-free microwave-assisted conditions (94% yield for analogous benzoxazoles) .

| Method | Conditions | Yield | Purification |

|---|---|---|---|

| Low-temperature coupling | THF, -40°C, 24h | 60% | Column chromatography |

| Microwave-assisted | Solvent-free, 300 W, 6 min | 94% | Recrystallization (methanol) |

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SHELX97 suite) confirms bond lengths and angles. For example, the tetrahedral geometry of the phosphorus atom in 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate shows bond angles of 115.37° (O–P–O) and 113.91° (O–P–C) . Planar benzoxazole moieties (r.m.s. deviation = 0.010 Å) and absence of significant intermolecular interactions are noted .

Q. What spectroscopic techniques are critical for characterizing benzoxazole derivatives?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.4–8.33 ppm) and methyl groups (δ 3.87 ppm for OCH₃) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) .

- IR : Identify C=N (1611 cm⁻¹) and N–H (3533 cm⁻¹) stretches .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 242 [M+1] for benzothiazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical calculations and experimental results for benzoxazole compounds?

- Methodology : Use density functional theory (DFT, B3LYP/6-31G*) to optimize molecular geometries and compare calculated vs. experimental NMR/IR data. For example, deviations in C–H stretching frequencies (<10 cm⁻¹) or chemical shifts (<0.2 ppm) indicate acceptable agreement. Discrepancies may arise from solvent effects or crystal packing, requiring adjustments in computational models (e.g., including implicit solvation) .

Q. What methodological considerations are essential when optimizing reaction yields for phosphinate derivatives of this compound?

- Methodology :

- Temperature control : Low temperatures (-40°C) minimize side reactions during phosphinite coupling .

- Purification : Sequential column chromatography (gradient elution from 1:3 to 1:1 ethyl acetate/petroleum ether) improves purity .

- Catalyst screening : Test alternative bases (e.g., DBU) or phosphine sources (e.g., chlorophosphines with bulky substituents) to enhance reactivity .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?

- Methodology :

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, benzoxazoles with electron-withdrawing groups (e.g., NO₂) show reduced HOMO energies, favoring nucleophilic attacks .

- Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .

- Torsional analysis : Evaluate steric effects (e.g., C–P–C–C torsion angles = 132.20°) to explain conformational stability .

Q. What strategies are effective for analyzing intermolecular interactions in benzoxazole crystal structures?

- Methodology :

- Hirshfeld surface analysis : Quantify close contacts (e.g., H···O vs. H···H interactions) using CrystalExplorer .

- π-π stacking metrics : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) to assess aromatic interactions .

- Thermal ellipsoids : Refine anisotropic displacement parameters to detect disorder or dynamic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or yields for this compound derivatives?

- Methodology :

- Reproducibility checks : Repeat syntheses under identical conditions (e.g., solvent, temperature) .

- Impurity profiling : Use HPLC-MS to identify byproducts affecting melting points .

- Crystallization variability : Compare slow evaporation (yielding larger crystals) vs. rapid cooling (amorphous precipitates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.